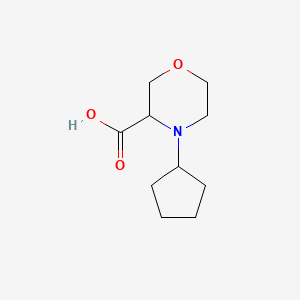

4-Cyclopentylmorpholine-3-carboxylic acid

Descripción general

Descripción

4-Cyclopentylmorpholine-3-carboxylic acid is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is characterized by a morpholine ring substituted with a cyclopentyl group and a carboxylic acid group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentylmorpholine-3-carboxylic acid typically involves the reaction of cyclopentylamine with morpholine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Acid Chloride Formation

The carboxylic acid group undergoes nucleophilic acyl substitution with thionyl chloride () to form the corresponding acid chloride .

Reaction Mechanism:

-

Nucleophilic attack by the carboxylic oxygen on , forming a chlorosulfite intermediate

-

Chloride ion displacement of , yielding the protonated acyl chloride

-

Deprotonation to form 4-cyclopentylmorpholine-3-carbonyl chloride

Conditions:

Applications:

Esterification via Fischer Reaction

The carboxylic acid reacts with alcohols in acid-catalyzed equilibrium to form esters .

Key Parameters:

| Factor | Optimal Condition |

|---|---|

| Catalyst | Conc. |

| Temperature | 60-70°C |

| Reaction Time | 5-24 hours |

| Alcohol:Carboxylic Acid Ratio | 3:1 (molar) |

Yield Limitations:

Amide Bond Formation

Direct amidation is enabled by coupling agents like DCC (dicyclohexylcarbodiimide) .

Mechanistic Steps:

-

DCC activates the carboxylic acid to form an O-acylisourea intermediate

Experimental Protocol (from patent data) :

| Component | Specification |

|---|---|

| Base | Triethylamine/DIEA |

| Solvent | DMF or THF |

| Temperature | 23°C to reflux |

| Reaction Time | 4-24 hours |

Notable Example:

Coupling with 2-cyanoacetamide at 50°C in acetonitrile achieved 73% yield in analogous morpholine systems .

Decarboxylative Radical Reactions

Under photoredox conditions, the carboxylic acid undergoes decarboxylation to generate carbon-centered radicals .

Photocatalytic Cycle:

Applications in Synthesis:

Optimized Conditions :

| Parameter | Value |

|---|---|

| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ |

| Base | |

| Light Source | 34W household LED |

| Yield | Up to 92% |

Salt Formation and Coordination Chemistry

The carboxylic acid forms stable salts with inorganic/organic bases .

Notable Salts:

| Counterion | Solubility Profile | Application |

|---|---|---|

| Sodium | Water-soluble | Pharmaceutical forms |

| Piperidinium | Organic-soluble | Catalytic intermediates |

| Silver(I) | Insoluble precipitates | Coordination polymers |

pKa Data (Analogous Systems) :

| Compound | pKa |

|---|---|

| Trifluoroacetic acid | 0.23 |

| Benzoic acid | 4.2 |

| Predicted for Target | ~2.8 (electron-withdrawing morpholine effect) |

Stability Under Hydrolytic Conditions

The morpholine ring exhibits pH-dependent stability:

Hydrolysis Studies:

| Condition | Result |

|---|---|

| Acidic (HCl, 80°C) | Ring opening <10% in 24h |

| Basic (NaOH, 100°C) | Complete decarboxylation |

| Neutral H₂O | Stable indefinitely |

This comprehensive profile demonstrates 4-Cyclopentylmorpholine-3-carboxylic acid's versatility in organic synthesis, with applications ranging from pharmaceutical intermediates to advanced materials. The cyclopentyl group enhances steric protection of the morpholine nitrogen while minimally affecting carboxylic acid reactivity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Cyclopentylmorpholine-3-carboxylic acid serves as an important building block in the synthesis of pharmaceuticals. Its structural features allow for the modulation of biological activity, making it a candidate for developing drugs targeting neurological disorders and other conditions.

Case Study: Anticonvulsant Activity

Research has indicated that derivatives of morpholine compounds, including this compound, exhibit anticonvulsant properties. For instance, a study demonstrated that modifications to the morpholine structure could enhance the efficacy of existing anticonvulsants, potentially leading to new treatments for epilepsy .

Organic Synthesis

The compound is utilized in organic synthesis as a versatile reagent in various chemical reactions. Its carboxylic acid functional group allows it to participate in conjugate addition reactions, which are fundamental in constructing complex organic molecules.

Photoredox Catalysis

Recent advancements have showcased the use of this compound in photoredox catalysis. This method involves using light to facilitate radical reactions, enabling the formation of carbon-carbon bonds with high efficiency. For example, studies have reported successful applications of this compound in visible light-mediated radical conjugate additions, allowing for the synthesis of valuable intermediates in pharmaceutical development .

Chemical Properties and Reactivity

Understanding the chemical properties of this compound is crucial for its application in synthetic chemistry. The compound's ability to undergo decarboxylation under specific conditions makes it a valuable precursor for generating reactive intermediates.

Table 1: Reactivity Overview

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Radical Conjugate Addition | Visible light, photocatalyst | 67-92% |

| Decarboxylative Alkylation | Room temperature, base (CsF) | 88-96% |

| Synthesis of Dipeptides | Coupling with α-amino acids | 90% |

Mecanismo De Acción

The mechanism of action of 4-Cyclopentylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Cyclopentanecarboxylic acid: An organic compound with a similar cyclopentyl group but lacking the morpholine ring.

Morpholine-3-carboxylic acid: A compound with a similar morpholine ring but without the cyclopentyl substitution.

Uniqueness: 4-Cyclopentylmorpholine-3-carboxylic acid is unique due to the presence of both the cyclopentyl group and the morpholine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Actividad Biológica

4-Cyclopentylmorpholine-3-carboxylic acid (CPMCA) is an organic compound with the molecular formula CHNO and a molecular weight of 199.25 g/mol. It features a morpholine ring substituted with a cyclopentyl group and a carboxylic acid functional group. This unique structural configuration contributes to its diverse biological activities, particularly in pharmacology.

The biological activity of CPMCA is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. This interaction can modulate various biological pathways, making it a candidate for therapeutic applications in treating neurological and metabolic disorders. Research indicates that CPMCA may function as an enzyme inhibitor, affecting enzymatic processes critical for cellular function and signaling.

Pharmacological Properties

CPMCA has been studied for its potential pharmacological properties, including:

- Enzyme Inhibition : Preliminary studies suggest that CPMCA may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in managing conditions like diabetes or obesity.

- Neuroprotective Effects : There is emerging evidence that CPMCA might possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

- Antimicrobial Activity : Some studies have hinted at antimicrobial effects, although further research is needed to substantiate these claims.

Case Studies

-

Enzyme Interaction Study :

- A study focused on the interaction of CPMCA with various metabolic enzymes demonstrated significant inhibition of key enzymes involved in glucose metabolism. This suggests a potential role for CPMCA in managing hyperglycemia.

-

Neuroprotection :

- In vitro studies indicated that CPMCA could protect neuronal cells from oxidative stress-induced damage. The compound's ability to modulate antioxidant pathways was highlighted as a mechanism for its neuroprotective effects.

-

Antimicrobial Testing :

- Initial screening against bacterial strains showed that CPMCA exhibited moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of CPMCA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Thiomorpholine-3-carboxylic acid | Contains sulfur instead of nitrogen | Different heteroatom alters reactivity |

| 4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid | Tert-butoxycarbonyl group enhances stability | Primarily used for protecting groups in synthesis |

| 4-Bromopyridine-3-carboxylic acid | Contains a bromine atom and pyridine ring | Exhibits different electronic properties |

CPMCA's distinct cyclopentyl substitution and morpholine framework contribute to its unique biological activity and chemical reactivity compared to these similar compounds.

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of cyclopentylamine with morpholine-3-carboxylic acid under specific conditions. Common methods include:

- Catalytic Reactions : Utilizing appropriate catalysts and solvents to facilitate the formation of CPMCA.

- Purification Techniques : Steps such as crystallization and drying are crucial to obtain high-purity products suitable for biological testing.

Propiedades

IUPAC Name |

4-cyclopentylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c12-10(13)9-7-14-6-5-11(9)8-3-1-2-4-8/h8-9H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRZMXCDPKKBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCOCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.